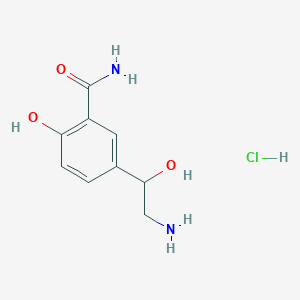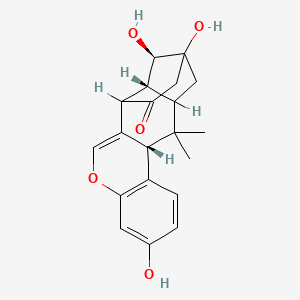
Chlorhydrate de 5-(2-amino-1-hydroxyéthyl)-2-hydroxy-benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride is a chemical compound with the molecular formula C9H12N2O3 It is known for its unique structure, which includes both amino and hydroxyl functional groups
Applications De Recherche Scientifique
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
The compound, 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamide Hydrochloride, has been found to have potential antimalarial activity . It is predicted to interact with Plasmodium falciparum 1-cysperoxidredoxin (PfPrx1) , a protein that plays a crucial role in the survival of the malaria parasite.
Mode of Action
It is suggested that the compound binds to thePfPrx1 protein, potentially inhibiting its function . This inhibition could disrupt the parasite’s ability to neutralize oxidative stress, leading to its death.
Biochemical Pathways
Given its predicted interaction withPfPrx1 , it is likely that it affects the parasite’s oxidative stress response pathway . This could lead to an accumulation of reactive oxygen species within the parasite, causing damage to its cellular components and ultimately leading to its death.
Pharmacokinetics
It is known that the compound has good adme properties , suggesting that it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of the PfPrx1 protein, leading to an increase in oxidative stress within the malaria parasite . This can cause damage to the parasite’s cellular components, impairing its ability to survive and reproduce.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride typically involves the reaction of 2-hydroxybenzamide with 2-amino-1-hydroxyethanol under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The final product is typically obtained through a series of purification steps, including filtration, distillation, and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(2-Amino-1-hydroxyethyl)-8-hydroxyquinolin-2(1H)-one
- 5-(2-Amino-1-hydroxyethyl)-pyrimidine
Uniqueness
5-(2-Amino-1-hydroxyethyl)-2-hydroxy-benzamideHydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications set it apart from similar compounds .
Propriétés
IUPAC Name |
5-(2-amino-1-hydroxyethyl)-2-hydroxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3.ClH/c10-4-8(13)5-1-2-7(12)6(3-5)9(11)14;/h1-3,8,12-13H,4,10H2,(H2,11,14);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVLDETSVEUQULS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CN)O)C(=O)N)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32780-65-7 |
Source


|
| Record name | Benzamide, 5-(2-amino-1-hydroxyethyl)-2-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32780-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2'R)-2'-Deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]-2'-fluoro-2'-methyl-uridine](/img/new.no-structure.jpg)

![4',6-Dihydroxy-3',5-dimethoxy-[1,1'-biphenyl]-3-carboxaldehyde](/img/structure/B1145289.png)



